1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and a triazolopyridazinyl group
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be achieved through a multi-step process involving the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazinyl derivatives and nitrophenyl-containing molecules. Compared to these compounds, 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, including anti-tubercular and anticancer properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a nitrophenyl group and a triazolo-pyridazine moiety linked via a sulfanyl group. Its molecular formula is C14H12N4O3S, with a molecular weight of approximately 304.34 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both solubility and reactivity.
Anti-Tubercular Activity
Recent studies have demonstrated the anti-tubercular potential of similar triazole derivatives. For instance, compounds designed based on the triazolo-pyridazine scaffold showed significant inhibitory activity against Mycobacterium tuberculosis H37Ra. Notably, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potency as anti-tubercular agents .
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
6a | 1.35 | 3.73 |
6e | 2.18 | 4.00 |
7e | - | - |
Anticancer Activity
The compound's anticancer properties have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, derivatives similar to this compound were tested against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, showing promising results with IC50 values below 5 μM for several derivatives.
Cell Line | Compound | IC50 (μM) |
---|---|---|
A549 | 12e | 1.06 ± 0.16 |
MCF-7 | 12e | 1.23 ± 0.18 |
HeLa | 12e | 2.73 ± 0.33 |
The most active compounds demonstrated comparable efficacy to established anticancer agents like Foretinib .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and pathways involved in disease progression:
- Inhibition of c-Met Kinase : The compound has shown significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers.
- Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest in cancer cells, promoting apoptosis .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyridazine derivatives in clinical settings:
- Study on Tuberculosis : A series of triazole derivatives were synthesized and evaluated for their anti-tubercular properties, with one compound achieving an IC90 of approximately 40 μM, indicating its potential for further development .
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives could effectively reduce cell viability in cancer lines while maintaining low toxicity towards normal cells .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O3S/c25-16(12-3-5-14(6-4-12)24(26)27)11-28-18-21-20-17-8-7-15(22-23(17)18)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFTUPBIQQCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.